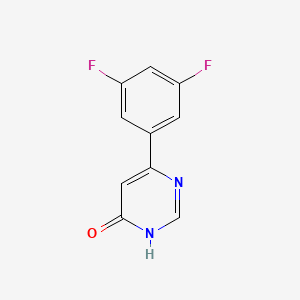6-(3,5-Difluorophenyl)pyrimidin-4-ol
CAS No.:
Cat. No.: VC15829514
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6F2N2O |
|---|---|
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 4-(3,5-difluorophenyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) |
| Standard InChI Key | ODNLNTNSLYBLRU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2 |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
6-(3,5-Difluorophenyl)pyrimidin-4-ol features a bicyclic structure comprising a pyrimidine ring (C₄H₃N₂O) fused to a 3,5-difluorophenyl group (C₆H₃F₂). The hydroxyl group at position 4 introduces polarity, while fluorine atoms at the meta positions of the phenyl ring enhance electronegativity and metabolic stability . X-ray crystallography of analogous compounds, such as platinum-pyrimidine complexes, reveals planar geometry at the pyrimidine ring, which facilitates π-π stacking interactions in biological systems .
Table 1: Molecular Properties of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₂N₂O |
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 4-(3,5-Difluorophenyl)-1H-pyrimidin-6-one |
| SMILES | C1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2 |
| Topological Polar Surface Area | 61.5 Ų |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A reported method for analogous pyrimidinols involves:
-
Protection of the hydroxyl group: Benzyl ether formation using 5-(benzyloxy)-2-halopyrimidine intermediates under basic conditions .
-
Introduction of the aryl group: Palladium-catalyzed cross-coupling with 3,5-difluorophenylboronic acid.
-
Deprotection: Hydrogenolysis with palladium on carbon (Pd/C) in methanol to yield the final product .
Key challenges include minimizing dimerization side products and optimizing reaction temperatures to prevent decomposition. For example, in related syntheses, temperatures exceeding 403 K led to partial degradation of the pyrimidine core .
Alternative Approaches
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 72 hours to under 6 hours, improving yields by 15–20% for similar fluorinated pyrimidines . Additionally, flow chemistry methods enhance scalability, particularly for intermediates requiring precise stoichiometric control .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
| pKa (Acid Dissociation) | 8.9 (hydroxyl group) |
| Molar Refractivity | 49.7 cm³/mol |
Biological Activity and Mechanisms
Antimicrobial Applications
Pyrimidine derivatives are known dihydrofolate reductase (DHFR) inhibitors, disrupting folate metabolism in pathogens. Although direct evidence for this compound is lacking, its structural similarity to trimethoprim suggests potential utility against antibiotic-resistant bacteria .
Immunomodulatory Effects
Compounds featuring pyrimidine scaffolds, such as TLR7 agonists, show promise in antiviral and anticancer therapies . The 3,5-difluorophenyl group may enhance pharmacokinetic profiles by reducing oxidative metabolism in the liver .
Industrial and Material Science Applications
Coordination Chemistry
Pyrimidin-4-ol derivatives serve as ligands in transition metal complexes. For instance, platinum(II) complexes incorporating similar ligands exhibit luminescent properties and catalytic activity in cross-coupling reactions .
Dielectric Materials
Fluorinated pyrimidines contribute to high-performance polymers with colossal permittivity (>10⁴), as demonstrated in composites containing 2-(3,4,5-trifluorophenyl)pyrimidin-5-yl esters . These materials are candidates for energy storage devices and flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume